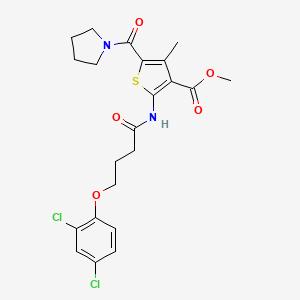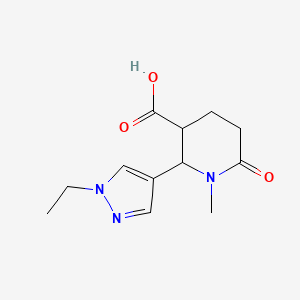
2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound that features a pyrazole ring fused with a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine The piperidine ring can be introduced through subsequent cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Applications De Recherche Scientifique
2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring can enhance the compound’s binding affinity and specificity for these targets. Molecular docking studies have shown that the compound can fit into the active sites of enzymes, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid: This compound shares the pyrazole ring but lacks the piperidine ring, resulting in different chemical properties and reactivity.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have similar pyrazole rings but differ in their substitution patterns, leading to variations in their biological activities and applications.
Uniqueness
2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid is unique due to its combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H17N3O3 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(1-ethylpyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-3-15-7-8(6-13-15)11-9(12(17)18)4-5-10(16)14(11)2/h6-7,9,11H,3-5H2,1-2H3,(H,17,18) |
Clé InChI |
SZZDWLGQKBRLOV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


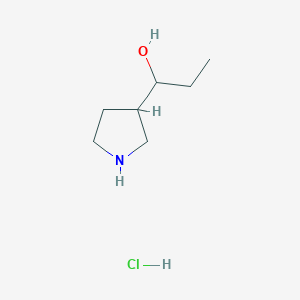
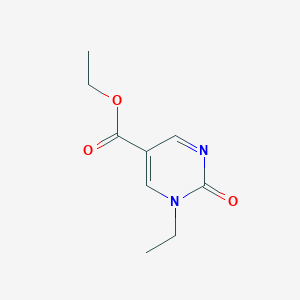
![6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)
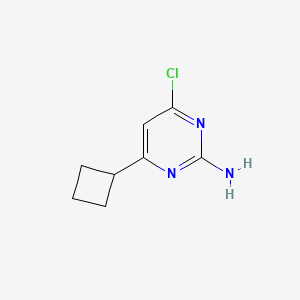
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)


![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B15055173.png)
![2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B15055177.png)

![3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15055186.png)
![Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate](/img/structure/B15055194.png)

